(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Description
(1-Cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride (CAS: 2098089-20-2) is a triazole-based compound with a cyclobutyl substituent at the 1-position of the triazole ring and a methanamine group at the 4-position. Its molecular formula is C₈H₁₆Cl₂N₄, and it has a molecular weight of 239.14 g/mol . The cyclobutyl group introduces steric rigidity, which may enhance binding specificity in biological systems. The dihydrochloride salt form improves aqueous solubility, a common feature in pharmaceutical derivatives for enhanced bioavailability .
Properties
IUPAC Name |
(1-cyclobutyltriazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-4-6-5-11(10-9-6)7-2-1-3-7;;/h5,7H,1-4,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWLERVHLXKMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from cyclobutylamine and azides. One common method involves the reaction of cyclobutylamine with sodium azide in the presence of a suitable catalyst to form the triazole ring, followed by further functionalization to introduce the amine group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving rigorous purification steps to achieve the desired purity.
Chemical Reactions Analysis
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro groups present in the compound.
Substitution: Substitution reactions can occur at the triazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic uses, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally related triazole derivatives with variations in substituents and salt forms. Key analogs include:
Key Observations :
- Aromatic substituents (e.g., bromophenyl) increase lipophilicity, which may enhance membrane permeability but reduce solubility .
- Salt Forms : Dihydrochloride salts (e.g., cyclobutyl, propyl, butenyl derivatives) generally exhibit higher solubility than hydrochloride or free-base forms .
- Molecular Weight : The cyclobutyl derivative (239.14 g/mol) is heavier than propyl (205.62 g/mol) and butenyl (225.12 g/mol) analogs due to the cyclobutyl ring’s carbon density .
Biological Activity
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C7H14Cl2N4 |
| Molecular Weight | 225.12 g/mol |
| IUPAC Name | (1-cyclobutyltriazol-4-yl)methanamine dihydrochloride |
| PubChem CID | 122156702 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Triazole derivatives are known for their ability to inhibit enzymes and receptors involved in disease processes. Specifically, this compound may act as an inhibitor of certain kinases and phosphodiesterases, which are critical in signaling pathways related to cell proliferation and survival.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The antimicrobial efficacy is often assessed using standard methods such as the Minimum Inhibitory Concentration (MIC) test.
Anticancer Potential
Triazole-containing compounds have been investigated for their anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells through the modulation of signaling pathways. Preliminary studies suggest that this compound may possess cytotoxic effects against several cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a cyclobutyl moiety exhibited enhanced activity compared to those without it.
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM. This effect was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
Research Findings
Recent research has focused on synthesizing and characterizing new derivatives based on the triazole scaffold. The findings suggest:
- Enhanced Biological Activity : Modifications to the cyclobutyl group can lead to improved potency against specific targets.
- Structure-Activity Relationship (SAR) : Studies indicate that the position and nature of substitutions on the triazole ring significantly influence biological activity.
Q & A
Q. Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 25–60°C | Higher temps accelerate reaction but may increase side products |
| Reaction Time | 4–24 hours | Extended time improves conversion but risks decomposition |
| Catalyst Loading | 5–10 mol% Cu(I) | Excess catalyst may complicate purification |
| Solvent | H₂O/tert-BuOH or DMSO | Polar solvents enhance solubility of intermediates |
Challenges : Competing side reactions (e.g., triazole regioisomers) can occur; regioselectivity is controlled using Cu(I) to favor 1,4-disubstituted triazoles .
How can researchers characterize the molecular structure and purity of this compound?
Basic Research Question
Key Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., triazole ring substitution pattern) and detects impurities. For example, the cyclobutyl proton signals appear as multiplet peaks at δ 2.0–3.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak for C₇H₁₂N₄·2HCl).
- X-ray Crystallography : Resolves 3D structure using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding between the dihydrochloride salt and solvent molecules can be analyzed .
Q. Purity Assessment :
| Method | Target Purity | Critical Parameters |
|---|---|---|
| HPLC | ≥95% | Mobile phase: Acetonitrile/0.1% TFA in H₂O; retention time ~8–10 min |
| Elemental Analysis | ±0.4% of theoretical C/H/N | Requires anhydrous samples |
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:
- Experimental Variability : Differences in assay conditions (pH, temperature) or cell lines.
- Salt Form vs. Free Base : The dihydrochloride salt’s solubility may alter bioavailability compared to the free base .
- Impurities : Residual copper from synthesis can interfere with enzymatic assays.
Q. Mitigation Strategies :
Standardize Assay Protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and validate with control compounds.
Characterize Salt Stability : Perform stability studies (e.g., TGA/DSC) to ensure no decomposition under assay conditions.
Comparative Studies : Benchmark against structurally similar triazole derivatives (e.g., 1-methyl or 1-benzyl analogs) to isolate substituent effects .
What methodologies are effective for designing comparative studies with analogs like 1-methyl or 1-benzyl triazole derivatives?
Advanced Research Question
Stepwise Approach :
Structural Modifications : Replace cyclobutyl with methyl, benzyl, or fluorophenyl groups to study substituent effects on bioactivity .
Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electronic effects (e.g., Hammett σ values) and binding affinities.
Biological Testing :
Q. Case Study :
| Analog | LogP (Predicted) | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 1-Cyclobutyl (target) | 1.2 | 0.8 | High solubility, moderate potency |
| 1-Methyl | 0.5 | 5.2 | Lower lipophilicity, reduced activity |
| 1-Benzyl | 2.1 | 0.3 | Enhanced potency but poor solubility |
How can researchers utilize SHELX software for crystallographic refinement of this compound?
Advanced Research Question
Workflow for X-ray Refinement :
Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation.
Structure Solution : Use SHELXD for dual-space recycling (e.g., locate heavy atoms like Cl⁻ in the dihydrochloride salt) .
Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Key commands:
Q. Common Pitfalls :
- Disorder in Cyclobutyl Group : Apply
PARTinstructions to model partial occupancy. - Hydrogen Bonding Ambiguity : Use
DFIXto restrain plausible H-bond distances (e.g., N–H···Cl interactions).
Validation : Check R-factor convergence (target: R1 < 5%) and validate geometry with PLATON .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
